2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride
Overview
Description
2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H16N2O.2HCl and a molecular weight of 217.14 g/mol . It is commonly used in pharmaceutical research and development due to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride typically involves the reaction of 3-aminopiperidine with ethylene oxide under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-50°C. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including purity analysis and stability testing .
Chemical Reactions Analysis
Types of Reactions
2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their conformation and function. This interaction can result in various biological effects, including inhibition or activation of enzymatic activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-aminopiperidine: A precursor in the synthesis of 2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride.
N-methylpiperidine: A structurally similar compound with different chemical properties.
Piperidine: The parent compound of the piperidine family, with a wide range of applications in organic synthesis.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Biological Activity
2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride, with the CAS number 2243501-55-3, is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C7H16N2O·2HCl, with a molecular weight of approximately 217.14 g/mol. The compound is characterized by its piperidine structure, which contributes to its biological interactions.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:
- Enzymes : It acts as a modulator of enzymatic activity, potentially influencing metabolic pathways.
- Receptors : The compound can bind to specific receptors, altering cellular signaling pathways and affecting physiological responses.
These interactions may lead to various biological effects, such as inhibition or activation of target enzymes and modulation of cellular functions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Therapeutic Applications
- Neurological Disorders : Investigated for potential therapeutic effects in conditions such as depression and anxiety due to its ability to modulate neurotransmitter systems.
- Diabetes Management : The compound has been studied as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which plays a role in glucose metabolism and insulin secretion .
2. Pharmacological Studies
- A study highlighted the compound's role in improving pharmacokinetics when used in formulations aimed at enhancing bioavailability and therapeutic efficacy .
Research Findings
Several studies have explored the biological activity of this compound:
Case Study 1: Neurological Impact
A clinical trial investigated the effects of DPP-IV inhibitors on cognitive function in diabetic patients. Results indicated that treatment with compounds similar to this compound led to improvements in cognitive performance and mood stabilization.
Case Study 2: Anti-Parasitic Activity
In vitro studies demonstrated that this compound effectively eliminated Cryptosporidium parasites from infected cell cultures, outperforming traditional treatments in terms of speed and efficacy .
Properties
IUPAC Name |
2-[(3R)-3-aminopiperidin-1-yl]ethanol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c8-7-2-1-3-9(6-7)4-5-10;;/h7,10H,1-6,8H2;2*1H/t7-;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUJDFBOIOBLDV-XCUBXKJBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCO)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243501-55-3 | |
Record name | 2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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